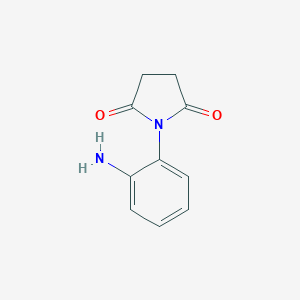

1-(2-Aminophenyl)pyrrolidine-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFYFUDAHYYAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356507 | |

| Record name | 1-(2-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-81-3 | |

| Record name | 1-(2-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Aminophenyl)pyrrolidine-2,5-dione

This guide provides a comprehensive overview of the synthetic pathways to 1-(2-aminophenyl)pyrrolidine-2,5-dione, a valuable intermediate in the development of pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, detailed experimental protocols, and mechanistic insights that underpin the synthesis of this target molecule.

Introduction: The Significance of the Succinimide Moiety

The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its prevalence is due to a combination of factors including synthetic accessibility, metabolic stability, and the ability to engage in key hydrogen bonding interactions with biological targets. The title compound, this compound, incorporates a reactive primary amine on a phenyl ring, making it a versatile precursor for further chemical elaboration and the synthesis of diverse compound libraries for drug discovery.

Strategic Overview of the Synthesis

The most logical and widely employed synthetic route to this compound is a two-step sequence. This strategy hinges on the initial formation of a nitro-substituted intermediate, which is then reduced to the desired aniline. This approach is favored due to the ready availability of the starting materials and the generally high efficiency of the individual transformations.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 1-(2-Nitrophenyl)pyrrolidine-2,5-dione

The initial step involves the formation of the succinimide ring through the condensation of 2-nitroaniline with succinic anhydride. This reaction proceeds via a two-stage mechanism: nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization with the elimination of a water molecule.

Mechanistic Insight: Imide Formation

The formation of the N-aryl succinimide is a classic example of a condensation reaction. The reaction is typically facilitated by thermal conditions, which drive the dehydration and subsequent cyclization of the intermediate amic acid. The electron-withdrawing nature of the nitro group on the aniline ring slightly deactivates the nucleophilicity of the amino group, necessitating elevated temperatures to achieve a reasonable reaction rate.

Caption: Mechanism of N-aryl succinimide formation.

Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)pyrrolidine-2,5-dione

Materials:

-

2-Nitroaniline

-

Succinic anhydride

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-nitroaniline and succinic anhydride.

-

Add a minimal amount of glacial acetic acid to serve as a solvent and catalyst.

-

Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 1-(2-nitrophenyl)pyrrolidine-2,5-dione as a crystalline solid.

Part 2: Reduction of 1-(2-Nitrophenyl)pyrrolidine-2,5-dione

The second and final step is the reduction of the nitro group to a primary amine. This transformation can be achieved through several reliable methods, with catalytic hydrogenation and chemical reduction using metal salts being the most common. The choice of method may depend on the available equipment, scale of the reaction, and desired purity of the final product.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and the reaction is typically carried out under a hydrogen atmosphere.

The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. On the catalyst surface, the H-H bond of hydrogen is cleaved, and the hydrogen atoms are added across the N-O bonds of the nitro group in a stepwise manner, ultimately leading to the formation of the aniline and water.

Caption: Conceptual workflow of catalytic hydrogenation.

Materials:

-

1-(2-Nitrophenyl)pyrrolidine-2,5-dione

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethyl acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 1-(2-nitrophenyl)pyrrolidine-2,5-dione in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain pure this compound.

Method B: Chemical Reduction with Tin(II) Chloride

The reduction of a nitro group with SnCl₂ in the presence of a proton source (typically concentrated hydrochloric acid) is a classic method. The tin(II) ion acts as the reducing agent, being oxidized to tin(IV) in the process. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are successively reduced to the final amine.

Materials:

-

1-(2-Nitrophenyl)pyrrolidine-2,5-dione

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Dissolve 1-(2-nitrophenyl)pyrrolidine-2,5-dione in ethanol or ethyl acetate.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the solution of the nitro compound with stirring. The reaction is exothermic and may require cooling.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Summary and Characterization

The following table summarizes the key physical and spectroscopic data for the final product, this compound.

| Property | Data |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approximately 155-158 °C (will vary with purity) |

| ¹H NMR (CDCl₃, δ) | ~7.0-7.3 (m, 4H, Ar-H), ~4.0 (br s, 2H, NH₂), ~2.8 (s, 4H, CH₂CH₂) |

| ¹³C NMR (CDCl₃, δ) | ~177 (C=O), ~144 (C-NH₂), ~130, ~128, ~120, ~118, ~116 (Ar-C), ~28 (CH₂) |

| IR (KBr, cm⁻¹) | ~3450, 3350 (N-H stretch), ~1700 (C=O stretch), ~1620 (N-H bend) |

| Mass Spec (ESI-MS) | m/z 191.08 [M+H]⁺ |

Note: The exact spectral data may vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound is a robust and well-established process that provides a valuable building block for medicinal chemistry and drug discovery. The two-step approach, involving the formation of a nitro-intermediate followed by its reduction, offers a reliable and scalable route to the target molecule. By understanding the underlying reaction mechanisms and following the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize this important compound for their research endeavors.

References

- Synthesis of N-Aryl Succinimides: General procedures for the synthesis of N-aryl succinimides from anilines and succinic anhydride are well-documented in the chemical literature. For representative examples and mechanistic discussions, please refer to standard organic chemistry textbooks and relevant journal articles on imide synthesis.

- Catalytic Hydrogenation of Nitroarenes: The reduction of aromatic nitro compounds using palladium on carbon is a widely used and reviewed transformation. Detailed experimental procedures and discussions on catalyst selection and reaction conditions can be found in various organic synthesis journals and reference works.

- Reduction of Nitroarenes with Tin(II) Chloride: The use of tin(II) chloride for the reduction of nitro groups is a classic and reliable method. Numerous publications in the field of organic chemistry describe the scope, limitations, and experimental details of this reaction.

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminophenyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminophenyl)pyrrolidine-2,5-dione, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique combination of structural features that dictate its chemical behavior and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its molecular structure, stability, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds, particularly in the realm of drug discovery and development.

Chemical Identity and Molecular Structure

This compound, also known by its IUPAC name, is a heterocyclic compound featuring a central pyrrolidine-2,5-dione (succinimide) ring attached to an aminophenyl group at the nitrogen atom.[1] This arrangement confers a distinct set of properties that are a composite of its constituent functional groups.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | ChemSynthesis[1] |

| CAS Number | 1012-81-3 | |

| Chemical Formula | C₁₀H₁₀N₂O₂ | ChemSynthesis[1] |

| Molecular Weight | 190.20 g/mol | ChemSynthesis[1] |

| Canonical SMILES | C1CC(=O)N(C1=O)C2=CC=CC=C2N | |

| InChI Key | AKFYFUDAHYYAPB-UHFFFAOYAN | ChemSynthesis[1] |

The molecular architecture, consisting of a planar phenyl ring and a nearly planar succinimide ring, suggests the potential for π-π stacking interactions in the solid state and in solution. The presence of both a primary aromatic amine and two carbonyl groups within the imide functionality makes it an interesting candidate for hydrogen bonding, both as a donor (the -NH₂ group) and as an acceptor (the C=O groups).

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

This compound is typically a solid at room temperature. The color and exact crystalline form can vary depending on the method of synthesis and purification.

Melting and Boiling Points

Experimentally determined melting and boiling points for this compound are not consistently reported in publicly available literature, with some sources indicating the data as "n/a" (not available).[1] This lack of data may be attributed to the compound's thermal stability, where it might decompose before reaching a distinct boiling point at atmospheric pressure. For drug development purposes, techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be invaluable in determining its thermal decomposition profile and any phase transitions.

Solubility Profile

-

Aqueous Solubility: The presence of the polar amine and carbonyl groups suggests some degree of water solubility. However, the hydrophobic phenyl and succinimide rings will limit this. The pH of the aqueous medium will significantly influence solubility, with protonation of the amino group at acidic pH likely increasing solubility.

-

Organic Solvents: It is expected to exhibit good solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are capable of hydrogen bonding.[2] Solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be poorly soluble in non-polar solvents such as hexanes.

Experimental Protocol for Solubility Determination:

A standardized protocol to determine the solubility would involve the shake-flask method.

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C and 37 °C to simulate physiological conditions) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for predicting its ionization state at different physiological pHs, which in turn affects its absorption, distribution, and target engagement. This compound has two key ionizable groups:

-

The Aromatic Amine (-NH₂): This group is basic and will be protonated at acidic pH. The pKa of anilines is typically in the range of 4-5.[3]

-

The Succinimide N-H (in the tautomeric form): The hydrogens on the carbon atoms adjacent to the carbonyl groups can exhibit weak acidity, and the imide nitrogen can also be deprotonated under strongly basic conditions. The pKa of the succinimide proton is around 9.5.

Experimental Protocol for pKa Determination:

Potentiometric titration is a reliable method for determining pKa values.[4]

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

-

Data Analysis: The equivalence points are determined from the titration curve, and the pKa values are calculated from the pH at the half-equivalence points.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl group, the protons of the succinimide ring, and the protons of the amine group. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern. The succinimide protons would likely appear as a singlet or a set of multiplets depending on their chemical environment. The amine protons would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the succinimide ring (typically in the range of 170-180 ppm), the aromatic carbons, and the methylene carbons of the succinimide ring.

Generic Experimental Protocol for NMR Spectroscopy: [5][6]

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic FTIR Peaks:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3400-3250 | Two bands for primary amine |

| C=O Stretch (Imide) | ~1770 and ~1700 | Two characteristic bands for the symmetric and asymmetric stretching of the imide carbonyls |

| C-N Stretch | 1300-1000 | |

| Aromatic C-H Stretch | >3000 | |

| Aromatic C=C Stretch | 1600-1450 |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.20 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small molecules such as CO and cleavage of the succinimide ring and the aminophenyl group.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pathways.

Synthesis and Reactivity

The synthesis of this compound can be achieved through the condensation of o-phenylenediamine with succinic anhydride or succinic acid.

Illustrative Synthetic Workflow:

Sources

An In-Depth Technical Guide to 1-(2-Aminophenyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] This guide focuses on a specific, yet highly versatile, derivative: 1-(2-Aminophenyl)pyrrolidine-2,5-dione. The strategic placement of a primary aromatic amine on the phenyl ring introduces a reactive handle for further molecular elaboration, making it a valuable building block in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its chemical identity, synthesis, spectral characterization, and potential applications, with a focus on the practical insights required for laboratory research and drug development.

Section 1: Core Chemical Identity

A foundational understanding of a compound begins with its fundamental identifiers and properties.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 1012-81-3 |

| IUPAC Name | This compound |

| Synonyms | N-(2-Aminophenyl)succinimide |

| Chemical Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Canonical SMILES | C1CC(=O)N(C1=O)C2=CC=CC=C2N |

| InChI Key | AKFYFUDAHYYAPB-UHFFFAOYSA-N |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| logP | 0.8 |

| Topological Polar Surface Area | 69.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Section 2: Synthesis and Mechanism

The synthesis of N-substituted succinimides is a well-established area of organic chemistry. The preparation of this compound typically follows a two-step sequence involving the formation of a succinamic acid intermediate followed by cyclodehydration.[2]

Synthetic Pathway

The most common and direct route involves the reaction of o-phenylenediamine with succinic anhydride.

Caption: General synthetic scheme for this compound.

Step 1: Acylation to Form the Succinamic Acid Intermediate

The initial step is a nucleophilic acyl substitution where one of the amino groups of o-phenylenediamine attacks a carbonyl carbon of succinic anhydride. The choice of the primary amine is critical here; its nucleophilicity drives the reaction. This reaction is typically carried out in a polar aprotic solvent at room temperature to moderate temperatures. The result is the ring-opening of the anhydride to form the corresponding succinamic acid.

Step 2: Cyclodehydration to the Succinimide

The succinamic acid intermediate is then cyclized to the final succinimide product. This is a dehydration reaction that can be achieved through several methods:

-

Thermal Cyclization: Heating the succinamic acid, often above its melting point or in a high-boiling solvent, can drive the intramolecular condensation.

-

Chemical Dehydration: The use of dehydrating agents such as acetic anhydride or thionyl chloride at elevated temperatures can facilitate the ring closure.[2]

Detailed Experimental Protocol (Adapted from General Procedures)

The following protocol is a representative procedure adapted from established methods for the synthesis of N-aryl succinimides.[3]

Materials:

-

o-Phenylenediamine

-

Succinic anhydride

-

Glacial acetic acid

-

Zinc dust (optional, as a mild catalyst)[3]

-

Ice

-

Water

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid.

-

To this solution, add succinic anhydride (1.1 equivalents) portion-wise with stirring.

-

The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the succinamic acid intermediate.

-

(Optional) Add zinc dust (catalytic amount) to the reaction mixture.[3]

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can solubilize the reactants and also acts as a catalyst for both the initial acylation and the subsequent dehydration step.

-

Excess Succinic Anhydride: A slight excess of succinic anhydride is used to ensure the complete consumption of the more valuable o-phenylenediamine.

-

Heating/Reflux: The cyclodehydration step is endergonic and requires an energy input, which is provided by heating.

-

Ice Quench: Pouring the reaction mixture into ice water causes the product, which is less soluble in cold water, to precipitate out, facilitating its isolation.

Section 3: Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The four protons of the succinimide ring will likely appear as a singlet or a narrow multiplet around δ 2.8-3.0 ppm. The two protons of the primary amine will present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the succinimide ring (around δ 175-180 ppm). The aromatic carbons will resonate in the δ 115-150 ppm region, with the carbon bearing the amino group being the most shielded. The methylene carbons of the succinimide ring will appear around δ 28-30 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational modes of the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 (two bands) |

| C=O Stretch (Imide) | 1700-1770 (asymmetric and symmetric) |

| C-N Stretch | 1180-1360 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aromatic C=C Bending | 1450-1600 |

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight. The molecular ion peak (M⁺) would be observed at m/z 190. Fragmentation patterns would likely involve the loss of CO and cleavage of the succinimide ring.

Section 4: Reactivity and Potential Applications in Drug Discovery

The chemical nature of this compound, possessing both a reactive primary amine and a stable succinimide core, makes it a valuable intermediate in synthetic and medicinal chemistry.

Chemical Reactivity

The primary aromatic amine is the most reactive site for further functionalization. It can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions.

The succinimide ring is generally stable but can undergo ring-opening under strong basic or acidic conditions.[5]

Applications in Medicinal Chemistry

The succinimide scaffold is a well-known pharmacophore, particularly in the development of anticonvulsant drugs.[6][7] Derivatives of succinimide have been shown to possess a broad range of biological activities, including:

-

Anticonvulsant Activity: The succinimide ring is a core component of several anti-epileptic drugs.[8] N-aryl succinimides have shown promise in preclinical models of epilepsy.[6]

-

Anti-inflammatory and Analgesic Activity: Certain succinimide derivatives have demonstrated anti-inflammatory and pain-relieving properties.

-

Antimicrobial and Antitumor Activity: The succinimide moiety has been incorporated into molecules with demonstrated activity against various microbes and cancer cell lines.[9]

The 2-aminophenyl group in this compound provides a strategic point for the introduction of further diversity and the synthesis of more complex molecules with potentially enhanced biological activity. For instance, it can be used as a precursor for the synthesis of benzimidazole-containing succinimides, combining two biologically active pharmacophores.

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 6: Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its straightforward synthesis and the presence of a reactive amino group on the well-established succinimide scaffold provide a platform for the creation of diverse chemical libraries. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Wiley-VCH. (n.d.). Pyrrolidine-2,5-dione, 1-(4-fluorophenyl)-3-(2-thyenylmethylamino)-. SpectraBase. Retrieved from [Link]

- Krasovska, V., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molbank, 2023(1), M1571.

- Sokołowska, J., et al. (2022). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics, 41(15), 2036–2045.

- Giray, E. S. (2017). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water.

- Mahale, K. A., et al. (2015). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 4(2), 216-220.

- Srivastava, V. K., et al. (1987). Some new N-substituted alpha-aryl/alkyl succinimides as possible anticonvulsants. Indian journal of physiology and pharmacology, 31(2), 157–160.

- Obniska, J., et al. (2012). Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl]-succinimides. Pharmacological reports : PR, 64(2), 347–357.

- Schafer, L. L., & Bexrud, J. A. (2007). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Zhong, W., et al. (2014). Pyrrolidine-2,5-dione. Acta crystallographica. Section E, Structure reports online, 70(Pt 1), o73.

- Singh, J., & Pathak, D. P. (2012). Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity. Oriental Journal of Chemistry, 28(2), 771-777.

- Stoyanov, S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 149.

- Tsvetkov, P., et al. (2022). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Molecular biology reports, 49(9), 8569–8581.

- Cholewiński, G., et al. (2020). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. International journal of molecular sciences, 21(21), 8117.

- Kadela-Tomanek, M., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules (Basel, Switzerland), 25(23), 5764.

-

Pharmacy 180. (n.d.). SAR of Succinimides - Anticonvulsants. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Al-Juboori, A. M. H. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Journal of University of Babylon for Pure and Applied Sciences, 26(6), 235-244.

- Jasiewicz, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules (Basel, Switzerland), 28(23), 7808.

- Tzani, A., et al. (2022). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

- Kamiński, K., et al. (2012). Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl]-succinimides. Pharmacological reports : PR, 64(2), 347–357.

- Tsvetkov, P., et al. (2022). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Molecular biology reports, 49(9), 8569–8581.

- Pourkaveh, A., et al. (2017). Design and Synthesis of New Benzimidazole and Pyrimidine Derivatives as α-glucosidase Inhibitor. Iranian journal of pharmaceutical research : IJPR, 16(1), 229–239.

- Gothwal, A. (2023). ANTICONVALSANT Drugs.

- Kazarian, S. G., & Ewing, A. V. (2013). Applications of Fourier Transform Infrared Spectroscopic Imaging to Tablet Dissolution and Drug Release. Expert opinion on drug delivery, 10(9), 1207–1221.

Sources

- 1. Pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum [chemicalbook.com]

- 6. Some new N-substituted alpha-aryl/alkyl succinimides as possible anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-(2-Aminophenyl)pyrrolidine-2,5-dione

[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 1-(2-aminophenyl)pyrrolidine-2,5-dione (also known as N-(2-aminophenyl)succinimide).[1] As a bifunctional scaffold combining an electrophilic imide core with a nucleophilic ortho-aniline moiety, this molecule serves as a critical intermediate in the synthesis of fused heterocyclic systems, including pyrrolo[1,2-a]benzimidazoles.[1] This document details the molecular geometry, optimized synthetic protocols to avoid bis-alkylation, and spectroscopic fingerprints required for validation in drug development workflows.

Part 1: Molecular Architecture & Conformational Analysis[1]

Structural Overview

The molecule consists of a five-membered pyrrolidine-2,5-dione (succinimide) ring attached to a phenyl ring.[1] The defining structural feature is the amino group (-NH₂) positioned at the ortho (2-) position of the phenyl ring relative to the imide nitrogen.[1]

Key Structural Parameters:

-

Formula: C₁₀H₁₀N₂O₂[1]

-

Molecular Weight: 190.20 g/mol

-

Rotatable Bonds: 1 (The N–C_phenyl bond)

-

H-Bond Donors: 1 (Aniline -NH₂)[1]

-

H-Bond Acceptors: 2 (Succinimide Carbonyls)[1]

Conformational Dynamics (The "Ortho Effect")

Unlike para-substituted analogues, this compound cannot adopt a coplanar conformation due to steric repulsion between the succinimide carbonyl oxygens and the ortho-amino group.[1]

-

Torsional Twist: Crystallographic data from structurally similar ortho-substituted succinimides (e.g., N-(2-chlorophenyl)succinimide) indicates a dihedral angle of approximately 60°–70° between the phenyl and succinimide planes.[1] This twist minimizes steric clash but disrupts π-electron conjugation between the rings.[1]

-

Intramolecular Interaction: A weak intramolecular hydrogen bond is theoretically possible between the aniline proton and the proximal imide carbonyl oxygen, though the twisted conformation often favors intermolecular bonding in the crystal lattice.

Visualization of Structural Interactions

The following diagram illustrates the connectivity and the steric/electronic interactions defining the molecule's reactivity.

Figure 1: Structural connectivity and intramolecular forces dictating the non-planar geometry of the scaffold.[1][2]

Part 2: Synthetic Pathways & Process Optimization

The Challenge of Selectivity

Synthesizing this molecule requires reacting succinic anhydride with o-phenylenediamine (OPD).[1] The primary challenge is stoichiometric control .

-

Desired Path: Mono-acylation to form the anilic acid, followed by cyclization.[1]

-

Undesired Path: Double acylation (reacting both amines) or formation of benzimidazoles via condensation.[1]

Optimized Protocol: Two-Step Thermal Cyclization

This protocol avoids harsh dehydrating agents (like acetyl chloride) that might acetylate the free amine.[1]

Reagents:

-

Succinic Anhydride (1.0 eq)[1]

-

o-Phenylenediamine (1.0 eq)[1]

-

Solvent A: Dichloromethane (DCM) or THF (for Step 1)

-

Solvent B: Toluene or Xylene (for Step 2)[1]

-

Catalyst: Triethylamine (TEA) (0.1 eq - optional)[1]

Step-by-Step Methodology

| Step | Operation | Critical Technical Insight |

| 1. Ring Opening | Dissolve o-phenylenediamine in DCM at 0°C. Add succinic anhydride dropwise (dissolved in DCM) over 30 mins. Stir at RT for 4 hours. | Kinetic Control: Low temperature and slow addition favor mono-acylation over bis-acylation.[1] The product (anilic acid) usually precipitates. |

| 2. Isolation | Filter the precipitate (N-(2-aminophenyl)succinamic acid).[1] Wash with cold DCM.[1] | Purification: Do not proceed to heating without isolating the intermediate; unreacted anhydride promotes side reactions. |

| 3. Cyclodehydration | Suspend the intermediate in Toluene. Reflux (110°C) using a Dean-Stark trap to remove water azeotropically.[1] | Thermodynamic Drive: The formation of the 5-membered imide ring is thermodynamically favorable once water is removed.[1] |

| 4. Final Purification | Cool to RT. Evaporate solvent.[1] Recrystallize from Ethanol/Water (9:1).[1] | Polymorphism: Slow cooling yields defined prisms suitable for X-ray diffraction.[1] |

Synthetic Workflow Diagram

Figure 2: Two-step synthetic pathway prioritizing mono-substitution and thermal ring closure.

Part 3: Spectroscopic Characterization (The "Fingerprint")[1]

To validate the structure, researchers must confirm the integrity of the succinimide ring and the presence of the free primary amine.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Interpretation |

| 2.75 – 2.85 | Singlet (s) | 4H | Succinimide -CH₂-CH₂- | Diagnostic peak.[1] Symmetry indicates the imide ring is intact. |

| 4.80 – 5.20 | Broad Singlet (br s) | 2H | Aniline -NH₂ | Exchangeable with D₂O.[1] Position varies with concentration.[1] |

| 6.60 – 6.80 | Multiplet (m) | 2H | Ar-H (3,[1] 6) | Protons ortho and para to the amino group (shielded).[1] |

| 7.00 – 7.20 | Multiplet (m) | 2H | Ar-H (4,[1] 5) | Protons meta to the amino group. |

Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet

-

3350 & 3450 cm⁻¹: Distinct doublet indicating the primary amine (-NH₂) stretching.[1]

-

1705 & 1775 cm⁻¹: Characteristic imide carbonyl (C=O) coupling.[1] The higher frequency band (asymmetric stretch) is typically weaker than the lower frequency band (symmetric stretch).

-

1620 cm⁻¹: N-H bending (scissoring) of the amine.

Mass Spectrometry (ESI-MS)[1]

-

Molecular Ion: [M+H]⁺ = 191.1 m/z.

-

Fragmentation: Loss of the succinimide ring often yields a characteristic fragment at m/z ~92 (aniline cation).

Part 4: Reactivity & Pharmacophore Potential[1]

The this compound scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo secondary cyclizations.[1]

Cyclization to Pyrrolo[1,2-a]benzimidazoles

Under acidic catalysis or high heat, the free amine can attack one of the succinimide carbonyls. This leads to a tricyclic system (pyrrolo[1,2-a]benzimidazole), a core found in various antineoplastic and antifungal agents.[1]

Drug Design Implications

-

Metabolic Stability: The succinimide ring is susceptible to hydrolytic ring-opening by esterases, potentially acting as a prodrug for the corresponding anilic acid.[1]

-

H-Bonding Profile: The ortho-amine serves as a specific anchor point for kinase inhibitors, often forming H-bonds with the hinge region of ATP-binding pockets.[1]

References

-

Synthesis of N-substituted Succinimides

-

Title: A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.[1][3][4][5]

-

Source: MDPI / Beilstein J. Org.[1] Chem.

- Relevance: Validates the reaction pathway of succinic anhydride with amines and subsequent ring-opening/closing dynamics.

-

-

Structural Analysis of Ortho-Substituted Succinimides

-

Reactivity of o-Phenylenediamine Derivatives

- Title: NaI-Mediated Electrochemical Cyclization-Desulfurization for the Synthesis of N-Substituted 2-Aminobenzimidazoles.

- Source: Journal of Organic Chemistry / PubMed.

-

Relevance: Highlights the high reactivity of the ortho-amine group in cyclization reactions, necessitating controlled synthesis conditions.[1]

-

Crystallographic Data for Hydroxy-Analogues

Spectroscopic Characterization of 1-(2-Aminophenyl)pyrrolidine-2,5-dione: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(2-Aminophenyl)pyrrolidine-2,5-dione, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to ensure scientific integrity and practical utility.

Introduction

This compound, also known as N-(2-aminophenyl)succinimide, possesses a unique molecular architecture combining an aromatic amine with a cyclic imide. This structure imparts specific chemical properties that are crucial for its potential applications. Accurate and thorough spectroscopic characterization is the cornerstone of its chemical identity, providing unequivocal evidence of its structure and purity. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The key structural features include the aminophenyl group and the pyrrolidine-2,5-dione (succinimide) ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons to avoid rapid exchange.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard one-pulse experiment is performed.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., using the DEPT pulse sequence) is typically employed to simplify the spectrum and enhance signal-to-noise.

-

A wider spectral width (e.g., 0-220 ppm) is used.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for NMR data acquisition and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methylene protons of the succinimide ring. The predicted chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Aromatic Protons (H-3', H-4', H-5', H-6') | 6.7 - 7.3 | Multiplet | 4H | The aromatic protons will appear in the typical downfield region. The electron-donating amino group will cause shielding, shifting them slightly upfield compared to benzene (7.26 ppm).[2] |

| Amine Protons (-NH₂) | ~3.5 - 5.0 | Broad Singlet | 2H | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.[3] |

| Methylene Protons (-CH₂CH₂-) | ~2.8 | Singlet | 4H | The two methylene groups of the succinimide ring are chemically equivalent and are expected to appear as a singlet. The adjacent carbonyl groups cause deshielding. For comparison, the methylene protons in succinimide appear around 2.77 ppm.[4] |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| Carbonyl Carbons (C=O) | ~177 | The carbonyl carbons of the imide group are highly deshielded and appear far downfield. In succinimide, these carbons resonate at approximately 177 ppm.[5] |

| Aromatic Carbon (C-1') | ~128 | This quaternary carbon is attached to the nitrogen of the succinimide ring. |

| Aromatic Carbon (C-2') | ~145 | This carbon is directly attached to the electron-donating amino group, leading to a downfield shift compared to other aromatic carbons. In aniline, the C-NH₂ carbon appears around 146 ppm.[6] |

| Aromatic Carbons (C-3', C-4', C-5', C-6') | 115 - 130 | The chemical shifts of these carbons are influenced by the amino group and the succinimide substituent. The ortho and para carbons to the amino group will be shielded (shifted upfield) due to resonance effects.[7] |

| Methylene Carbons (-CH₂CH₂-) | ~30 | The methylene carbons of the succinimide ring are in a similar environment to those in succinimide itself, which appear around 29 ppm. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the finely ground compound (1-2 mg) is intimately mixed with anhydrous potassium bromide (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.[8] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.[9]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Caption: General workflow for FT-IR data acquisition and analysis.

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Assignment |

| N-H Stretching (Amine) | 3300 - 3500 | Medium | The primary amine will show two bands in this region corresponding to symmetric and asymmetric stretching. The spectrum of aniline shows two N-H stretches at 3442 and 3360 cm⁻¹.[10] |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium to Weak | These bands are characteristic of C-H bonds on an aromatic ring. |

| C-H Stretching (Aliphatic) | 2850 - 2960 | Medium | These absorptions arise from the methylene groups in the succinimide ring. |

| C=O Stretching (Imide) | ~1700 and ~1770 | Strong | Cyclic imides typically show two strong carbonyl absorption bands due to symmetric and asymmetric stretching. |

| C=C Stretching (Aromatic) | 1450 - 1600 | Medium to Strong | These bands are characteristic of the aromatic ring. |

| N-H Bending (Amine) | 1580 - 1650 | Medium | This bending vibration is characteristic of primary amines. Aniline shows an N-H bend at 1619 cm⁻¹.[10] |

| C-N Stretching (Aromatic Amine) | 1250 - 1335 | Strong | The C-N stretch in aromatic amines appears at a higher frequency than in aliphatic amines.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.[11]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: General workflow for Mass Spectrometry analysis.

Mass Spectral Analysis

The mass spectrum of this compound (Molecular Weight: 190.20 g/mol ) is expected to show a molecular ion peak ([M]⁺) and several fragment ions.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 190 | [C₁₀H₁₀N₂O₂]⁺ | Molecular Ion |

| 120 | [C₆H₄NH₂-N]⁺ | Cleavage of the N-N bond of the succinimide ring. |

| 92 | [C₆H₄NH₂]⁺ | Loss of the succinimide radical. The aniline radical cation is a stable fragment. |

| 77 | [C₆H₅]⁺ | Loss of the amino group from the aniline fragment. |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];"M" [label="[M]⁺\nm/z = 190"]; "F1" [label="[M - C₂H₂O₂]⁺\nm/z = 120"]; "F2" [label="[C₆H₄NH₂]⁺\nm/z = 92"]; "F3" [label="[C₆H₅]⁺\nm/z = 77"];

"M" -> "F1" [label="- C₂H₂O₂"]; "M" -> "F2" [label="- C₄H₄NO₂•"]; "F2" -> "F3" [label="- NH₂•"]; }

Caption: Proposed fragmentation pathway for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical principles with data from related compounds, we have predicted and rationalized the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers in acquiring and interpreting this crucial analytical data. This foundational spectroscopic information is essential for the quality control, further study, and application of this promising molecule in various scientific fields.

References

-

PubChem. Succinimide. National Center for Biotechnology Information. [Link][12]

-

Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry, 89(22), 12297–12304. [Link][11]

-

NIST. Succinimide. National Institute of Standards and Technology. [Link][13][14]

-

Gowda, B. T., et al. (2002). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 57(11), 969-975. [Link][15]

-

NIST. Aniline. National Institute of Standards and Technology. [Link][16]

-

Yeo, B. S., et al. (2004). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d₆. ResearchGate. [Link][6]

-

Kumar, K. (n.d.). 13C NMR spectroscopy. Department of Chemistry, B.H.U. [Link][1]

-

NIST. Aniline IR Spectrum. National Institute of Standards and Technology. [Link][17]

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link][9]

-

Zinsser, A. P., et al. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS Symposium Series, 1237, 133–150. [Link][18]

-

Yeo, B. S., et al. (2004). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline... ResearchGate. [Link][19]

-

KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link][20]

-

Grimblat, N., et al. (2015). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. The Journal of Organic Chemistry, 80(3), 1751–1756. [Link][21]

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). [Link][22]

-

Wesołowski, M., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. [Link][8]

-

Hansen, P. E., & Spanget-Larsen, J. (1998). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 120(35), 9063–9069. [Link][23]

-

ResearchGate. Comparison of (a) experimental IR spectrum of aniline with theoretical... [Link][24]

-

Li, F., et al. (2013). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 3(48), 25807-25811. [Link][2]

-

NIST. Aniline Mass Spectrum. National Institute of Standards and Technology. [Link][25]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link][28]

-

Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. [Link][7]

-

Kumar, P., & Singh, N. B. (2012). Mass resolved IR spectroscopy of aniline–water aggregates. Physical Chemistry Chemical Physics, 14(3), 908-911. [Link][29]

-

Felli, I. C., & Pierattelli, R. (2014). 13C Direct Detected NMR for Challenging Systems. Accounts of chemical research, 47(10), 3169–3177. [Link][30]

-

Lee, Y.-P., et al. (2020). Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. The Journal of Physical Chemistry A, 124(9), 1786–1795. [Link][31]

-

Perreux, L., & Loupy, A. (2001). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Tetrahedron, 57(45), 9199-9223. [Link][32]

-

ResearchGate. Mass spectra of aniline with different ionization methods. (a)... [Link][33]

-

MassBank. Aniline; LC-ESI-QTOF; MS2; CE:30 V; [M+H]+. [Link][35]

-

NIST. Succinimide Mass Spectrum. National Institute of Standards and Technology. [Link][36]

-

PubChem. Aniline. National Center for Biotechnology Information. [Link][37]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. rsc.org [rsc.org]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. Succinimide(123-56-8) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Succinimide | C4H5NO2 | CID 11439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Succinimide [webbook.nist.gov]

- 14. Succinimide [webbook.nist.gov]

- 15. znaturforsch.com [znaturforsch.com]

- 16. Aniline [webbook.nist.gov]

- 17. Aniline [webbook.nist.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 21. researchgate.net [researchgate.net]

- 22. hmdb.ca [hmdb.ca]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Aniline [webbook.nist.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. organicchemistrydata.org [organicchemistrydata.org]

- 29. Mass resolved IR spectroscopy of aniline–water aggregates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 30. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]

- 33. researchgate.net [researchgate.net]

- 34. Succinimide - Wikipedia [en.wikipedia.org]

- 35. massbank.eu [massbank.eu]

- 36. Succinimide [webbook.nist.gov]

- 37. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-(2-Aminophenyl)pyrrolidine-2,5-dione: A Technical Guide to Target Identification and Validation

Abstract

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive framework for the investigation of a specific analog, 1-(2-Aminophenyl)pyrrolidine-2,5-dione , a molecule of significant therapeutic interest. While direct studies on this compound are nascent, this document synthesizes the extensive research on its structural congeners to postulate and prioritize potential therapeutic targets. We present a logical, multi-pronged experimental strategy designed for researchers, scientists, and drug development professionals to systematically elucidate the compound's mechanism of action and validate its therapeutic potential across key disease areas: inflammation, oncology, and neurological disorders. This guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to drug discovery.

Introduction: The Rationale for Investigating this compound

The pyrrolidine-2,5-dione ring system is a recurring motif in molecules exhibiting potent pharmacological effects, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] The introduction of an aminophenyl substituent is a common strategy in drug design to modulate physiochemical properties and enhance target engagement. This guide focuses on the untapped potential of this compound, leveraging the established bioactivities of its structural relatives to inform a targeted investigation.

The core hypothesis is that the unique combination of the pyrrolidine-2,5-dione core and the 2-aminophenyl group will confer novel or enhanced activity towards specific biological targets implicated in major diseases. This document outlines a systematic approach to de-orphanize this compound, moving from broad phenotypic screening to specific target identification and validation.

Prioritized Therapeutic Areas and Potential Molecular Targets

Based on a thorough review of structurally related compounds, we have identified three primary therapeutic areas for investigation, each with a set of high-priority molecular targets.

Anti-Inflammatory Potential: Targeting the Eicosanoid Pathway

Rationale: Numerous pyrrolidine-2,5-dione derivatives have demonstrated potent anti-inflammatory effects through the inhibition of key enzymes in the arachidonic acid cascade.[2][5][6] The aminophenyl moiety can also contribute to anti-inflammatory activity.

Primary Targets:

-

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are central to the production of prostaglandins, key mediators of inflammation and pain. Selective COX-2 inhibition is a desirable therapeutic profile to minimize gastrointestinal side effects.[2][5]

-

5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, which are potent inflammatory mediators involved in asthma and other inflammatory diseases.[2][5]

Anticancer Activity: Exploring Cell Proliferation and Survival Pathways

Rationale: The pyrrolidine-2,5-dione scaffold is present in several anticancer agents.[1][4][7] Derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[4][7] The aminophenyl group is also a feature of some kinase inhibitors used in oncology.[8]

Primary Targets:

-

B-cell lymphoma 2 (Bcl-2) family proteins: These proteins are key regulators of apoptosis. Inhibition of anti-apoptotic Bcl-2 proteins is a validated strategy in cancer therapy.[7]

-

Tubulin: As a critical component of the cytoskeleton, tubulin is a well-established target for anticancer drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]

-

Protein Kinases: Specific kinases that are often dysregulated in cancer, such as receptor tyrosine kinases (RTKs), are potential targets.[8]

Neurological Applications: Modulation of Ion Channels

Rationale: Several pyrrolidine-2,5-dione derivatives have shown promise as anticonvulsant agents, suggesting an interaction with neuronal excitability pathways.[1][3] The primary mechanism often involves the modulation of voltage-gated ion channels.[1]

Primary Targets:

-

Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the initiation and propagation of action potentials. Their blockade can reduce neuronal hyperexcitability.[1]

-

Voltage-Gated Calcium Channels (VGCCs): These channels play a role in neurotransmitter release and neuronal signaling. Their modulation can impact seizure activity.[1]

Experimental Workflow for Target Validation

The following section details a phased experimental approach to systematically investigate the therapeutic potential of this compound.

Phase 1: Initial Screening and Phenotypic Assays

This initial phase aims to confirm the predicted biological activities in relevant cellular models.

Workflow Diagram:

Caption: Phase 1 Experimental Workflow.

Detailed Protocols:

-

Protocol 1: Synthesis of this compound: The synthesis can be achieved via the condensation of o-phenylenediamine with succinic anhydride.[10] Purity and structural confirmation should be performed using NMR, mass spectrometry, and HPLC.

-

Protocol 2: Cell Viability Assays:

-

Seed various cell lines (e.g., RAW 264.7 for inflammation, MCF-7 and HT-29 for cancer, SH-SY5Y for neurotoxicity) in 96-well plates.

-

Treat cells with a concentration range of this compound for 24-72 hours.

-

Assess cell viability using a standard MTT or CellTiter-Glo® assay.

-

Calculate the IC50 value to determine the cytotoxic concentration.

-

-

Protocol 3: In Vitro Anti-inflammatory Assay:

-

Culture RAW 264.7 macrophages.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Measure nitric oxide (NO) production in the supernatant using the Griess reagent.

-

Quantify pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

-

Phase 2: Target-Based Enzymatic and Binding Assays

Based on the results from Phase 1, this phase focuses on direct interaction with the prioritized molecular targets.

Workflow Diagram:

Caption: Phase 2 Experimental Workflow.

Detailed Protocols:

-

Protocol 4: COX-1/COX-2 Inhibition Assay:

-

Utilize a commercial COX inhibitor screening kit.

-

Incubate recombinant human COX-1 or COX-2 with arachidonic acid as the substrate in the presence of the test compound.

-

Measure the production of prostaglandin H2 using a colorimetric or fluorometric probe.

-

Calculate IC50 values for both enzymes to determine potency and selectivity.

-

-

Protocol 5: Tubulin Polymerization Assay:

-

Use a commercially available tubulin polymerization assay kit.

-

Incubate purified tubulin with the test compound in a polymerization buffer.

-

Monitor the increase in light scattering or fluorescence over time at 37°C.

-

Compare the polymerization kinetics to a known inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel).

-

-

Protocol 6: Patch-Clamp Electrophysiology:

-

Culture cells stably expressing the target voltage-gated sodium or calcium channel subtype.

-

Perform whole-cell patch-clamp recordings.

-

Apply voltage protocols to elicit channel currents.

-

Perfuse the cells with various concentrations of the test compound and measure the effect on current amplitude and kinetics.

-

Phase 3: Mechanistic and In Vivo Studies

This final phase aims to elucidate the downstream cellular effects and assess in vivo efficacy.

Workflow Diagram:

Caption: Phase 3 Experimental Workflow.

Detailed Protocols:

-

Protocol 7: Western Blot for Apoptosis Markers:

-

Treat cancer cells with the test compound at its IC50 concentration for various time points.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against cleaved PARP, cleaved caspase-3, and Bcl-2.

-

Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

-

-

Protocol 8: In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema):

-

Administer the test compound or vehicle to rodents via oral or intraperitoneal route.

-

After a set pre-treatment time, inject carrageenan into the sub-plantar region of the hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema.

-

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables for easy comparison of IC50 values, percentage inhibition, and other relevant metrics.

Table 1: Summary of In Vitro Activity of this compound

| Assay | Cell Line / Enzyme | Endpoint | Result (e.g., IC50 in µM) |

| Cell Viability | MCF-7 | IC50 | |

| Cell Viability | HT-29 | IC50 | |

| COX-1 Inhibition | Recombinant hCOX-1 | IC50 | |

| COX-2 Inhibition | Recombinant hCOX-2 | IC50 | |

| 5-LOX Inhibition | Recombinant 5-LOX | IC50 | |

| Tubulin Polymerization | Purified Tubulin | EC50 |

Conclusion

This technical guide provides a comprehensive and scientifically grounded roadmap for the systematic investigation of this compound. By leveraging the known pharmacology of the pyrrolidine-2,5-dione scaffold, we have proposed a series of high-priority therapeutic targets and a detailed experimental plan for their validation. The successful execution of this research plan will not only elucidate the mechanism of action of this novel compound but also pave the way for its potential development as a therapeutic agent for inflammatory diseases, cancer, or neurological disorders.

References

-

Di Ianni, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7136. Available from: [Link]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

-

Sheng, X. H., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry, 67(11), 9536-9551. Available from: [Link]

-

ChemSynthesis. (2025). 1-(2-aminophenyl)-2,5-pyrrolidinedione. Available from: [Link]

-

Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. Available from: [Link]

-

Gedgaudas, R., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. Available from: [Link]

-

ResearchGate. (n.d.). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Available from: [Link]

-

Shorvon, S., & van Rijckevorsel, K. (2002). Pyrrolidone derivatives. The Lancet, 359(9302), 250. Available from: [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Available from: [Link]

-

ResearchGate. (n.d.). Potential antiproliferative compounds with pyrrolidine-2,5-dione (red) and substituted pyrazoline (blue) moieties. Available from: [Link]

-

Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available from: [Link]

-

Wujec, M., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(11), 3321. Available from: [Link]

-

IRIS Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

ResearchGate. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Available from: [Link]

-

Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

-

White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. Available from: [Link]

-

PubMed Central. (n.d.). Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. Available from: [Link]

-

Tilekar, K., et al. (2020). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. ChemMedChem, 15(19), 1832-1845. Available from: [Link]

-